molecular formula C22H32O2 B10767619 (4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid

(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid

Cat. No.: B10767619
M. Wt: 333.5 g/mol
InChI Key: MBMBGCFOFBJSGT-LTXFXAFASA-N
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Description

(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is a polyunsaturated fatty acid derivative It is structurally similar to docosahexaenoic acid, a well-known omega-3 fatty acid, but with specific deuterium substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Deuterium Incorporation: Introduction of deuterium atoms at specific positions using deuterated reagents.

    Chain Elongation and Desaturation: Sequential elongation and desaturation of the carbon chain to achieve the desired polyunsaturated structure.

    Purification: Final purification steps to isolate the target compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale synthesis would involve optimizing the reaction conditions and purification processes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.

    Substitution: Deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Various nucleophiles can be used to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroperoxides, while reduction can produce saturated fatty acids.

Scientific Research Applications

(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.

    Biology: Investigated for its potential role in modulating biological processes, such as inflammation and cell signaling.

    Medicine: Explored for its therapeutic potential in treating conditions related to oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of (4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways. The deuterium substitutions can influence the compound’s metabolic stability and reactivity, potentially leading to altered biological effects. Key molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic Acid (DHA): A naturally occurring omega-3 fatty acid with similar structural features but without deuterium substitutions.

    Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with a shorter carbon chain and fewer double bonds.

    Arachidonic Acid: An omega-6 fatty acid with a similar polyunsaturated structure but different biological roles.

Uniqueness

The uniqueness of (4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid lies in its deuterium substitutions, which can enhance its stability and alter its biological effects compared to non-deuterated analogs. This makes it a valuable tool for studying the impact of isotopic substitution on chemical and biological processes.

Properties

Molecular Formula

C22H32O2

Molecular Weight

333.5 g/mol

IUPAC Name

(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12+,16-15-,19-18-/i1D3,2D2

InChI Key

MBMBGCFOFBJSGT-LTXFXAFASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Origin of Product

United States

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